molecular formula C18H14N6O2S B2652746 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1798513-14-0

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2652746
CAS RN: 1798513-14-0
M. Wt: 378.41
InChI Key: TWSVSTGXFHNQLB-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings including a furan ring, an imidazole ring, a pyrazole ring, a thiadiazole ring, and a carboxamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Pyrazole refers to a class of compounds containing three carbon atoms, two nitrogen atoms, and two double bonds in a five-membered ring . Thiadiazole is a type of organic compound that contains a five-membered ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom . A carboxamide is an organic compound that contains a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the rings and functional groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

This compound, like many organic compounds, would likely undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other compounds .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Pyridine and thioamide derivatives, including compounds with furan-2-yl and imidazo[1,2-b]pyrazol-1-yl moieties, have shown significant antimicrobial and anticancer activities. Specifically, some compounds exhibited high cytotoxicity against MCF-7 breast cancer cell lines, highlighting their potential in cancer research and therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).

Synthesis and Biological Study

  • The synthesis of novel heterocyclic compounds, such as N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, has been explored. These compounds have been studied for their antibacterial activities against gram-positive and gram-negative bacteria and their antifungal properties against various fungi (Patel, Patel, & Shah, 2015).

Synthesis and Cytotoxic Activity

  • A series of heterocycle-substituted phthalimide derivatives have been synthesized, featuring diverse heterocyclic rings including furan, imidazo[1,2-a]pyridine, and thiadiazine. These compounds' cytotoxic activities were evaluated against various human cancer cell lines, illustrating their potential in cancer research (Yang et al., 2010).

Antiulcer Agents

  • Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. While they did not show significant antisecretory activity, several demonstrated good cytoprotective properties, indicating potential for therapeutic applications in gastroenterology (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antimicrobial Assessment

  • Thiosemicarbazide derivatives have been used as precursors for synthesizing imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. Some of these synthesized compounds displayed antimicrobial activity, highlighting their utility in developing new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017).

Insecticidal Properties

  • New heterocycles incorporating a thiadiazole moiety have been evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in agricultural pest control (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S/c25-18(12-3-4-13-14(10-12)22-27-21-13)19-5-6-23-7-8-24-17(23)11-15(20-24)16-2-1-9-26-16/h1-4,7-11H,5-6H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSVSTGXFHNQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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